2,4-Dibromo-5-methoxy-3-methylthiophene 2,4-Dibromo-5-methoxy-3-methylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18595646
InChI: InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3
SMILES:
Molecular Formula: C6H6Br2OS
Molecular Weight: 285.99 g/mol

2,4-Dibromo-5-methoxy-3-methylthiophene

CAS No.:

Cat. No.: VC18595646

Molecular Formula: C6H6Br2OS

Molecular Weight: 285.99 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-5-methoxy-3-methylthiophene -

Specification

Molecular Formula C6H6Br2OS
Molecular Weight 285.99 g/mol
IUPAC Name 2,4-dibromo-5-methoxy-3-methylthiophene
Standard InChI InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3
Standard InChI Key RVQFEDPKQBDYHJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1Br)OC)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

2,4-Dibromo-5-methoxy-3-methylthiophene has a molecular formula of C₆H₆Br₂OS and a molecular weight of 285.99 g/mol . The compound’s structure features a thiophene ring substituted with bromine atoms at positions 2 and 4, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 3 (Figure 1).

Spectroscopic and Computational Data

  • SMILES Notation: CC1=C(SC(=C1Br)OC)Br .

  • InChI Key: RVQFEDPKQBDYHJ-UHFFFAOYSA-N .

  • Predicted Collision Cross Section (CCS): Computational models estimate CCS values for adducts such as [M+H]+ (130.5 Ų) and [M+Na]+ (125.7 Ų), critical for mass spectrometry-based analyses .

Table 1: Key Structural and Spectroscopic Properties

PropertyValue/DescriptorSource
Molecular FormulaC₆H₆Br₂OS
Molecular Weight285.99 g/mol
SMILESCC1=C(SC(=C1Br)OC)Br
InChI KeyRVQFEDPKQBDYHJ-UHFFFAOYSA-N
CCS ([M+H]+)130.5 Ų

Synthetic Methodologies

Bromination of Methoxy-Substituted Thiophenes

A common route to 2,4-dibromo-5-methoxy-3-methylthiophene involves the bromination of 5-methoxy-3-methylthiophene precursors. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under nitrogen atmosphere selectively introduces bromine at the 2- and 4-positions . This method yields the product in moderate to high purity after column chromatography .

Functional Group Interconversion

Alternative approaches include the modification of pre-brominated thiophenes. For instance, 2,4-dibromo-3-methylthiophene (C₅H₄Br₂S) can undergo methoxylation at C5 using methanol under basic conditions, though this method requires careful control to avoid over-oxidation .

Table 2: Representative Synthetic Conditions

Starting MaterialReagents/ConditionsYield
5-Methoxy-3-methylthiopheneNBS, DMF, 0°C to RT, 12h65–78%
3-MethylthiopheneBr₂, FeBr₃, CH₂Cl₂, RT42%

Physicochemical Properties

Stability and Reactivity

The electron-withdrawing bromine atoms enhance the compound’s electrophilicity, making it reactive toward nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings . The methoxy group at C5 further modulates electronic density, favoring regioselective reactions at C2 and C4 .

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The compound serves as a dihalogenated substrate in palladium-catalyzed Suzuki couplings, enabling the synthesis of biaryl structures. For example, reaction with arylboronic acids produces 2,4-diaryl-5-methoxy-3-methylthiophenes, which are precursors to conjugated polymers .

Polymer Chemistry

Incorporation into π-conjugated polymers enhances charge transport properties in organic semiconductors. Copolymers derived from 2,4-dibromo-5-methoxy-3-methylthiophene exhibit tunable bandgaps, making them suitable for organic photovoltaics (OPVs) and field-effect transistors (OFETs) .

Comparison with Structural Analogs

2,4-Dibromo-3-methylthiophene (C₅H₄Br₂S)

This analog lacks the C5 methoxy group, resulting in reduced electron density at C2/C4 and altered reactivity in cross-couplings. Its molecular weight is lower (255.96 g/mol), and it exhibits higher volatility .

2,5-Dibromo-3-methoxythiophene (C₅H₃Br₂OS)

Positional isomerism of bromine atoms shifts reactivity toward C5 in SNAr reactions. This compound is less sterically hindered, facilitating faster coupling kinetics .

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